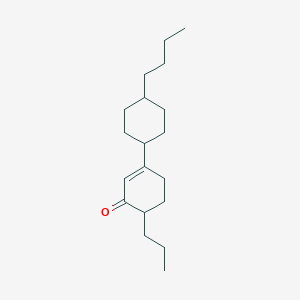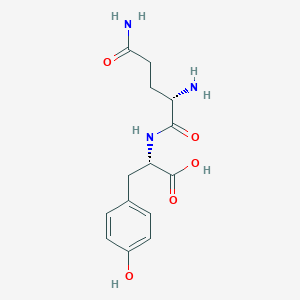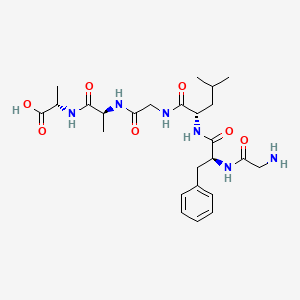
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine is a synthetic peptide composed of six amino acids: glycine, phenylalanine, leucine, glycine, alanine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of such peptides may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by acids or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as phenylalanine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic conditions (e.g., proteases).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like dithiothreitol (DTT).
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced peptide with intact amino acid residues.
Scientific Research Applications
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for developing peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A simpler dipeptide with similar properties.
Glycyl-L-alanyl-L-phenylalanine: Another tripeptide with comparable applications.
L-alanyl-L-alanine: A dipeptide with different amino acid composition but similar peptide bond characteristics.
Uniqueness
Glycyl-L-phenylalanyl-L-leucylglycyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions in biological and chemical systems.
Properties
CAS No. |
400820-71-5 |
|---|---|
Molecular Formula |
C25H38N6O7 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H38N6O7/c1-14(2)10-18(23(35)27-13-21(33)28-15(3)22(34)29-16(4)25(37)38)31-24(36)19(30-20(32)12-26)11-17-8-6-5-7-9-17/h5-9,14-16,18-19H,10-13,26H2,1-4H3,(H,27,35)(H,28,33)(H,29,34)(H,30,32)(H,31,36)(H,37,38)/t15-,16-,18-,19-/m0/s1 |
InChI Key |
LLKZIQCRJKNTQT-CAMMJAKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


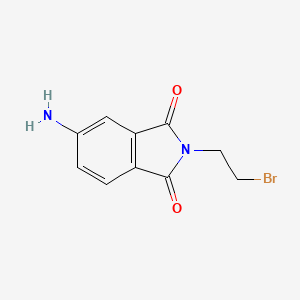
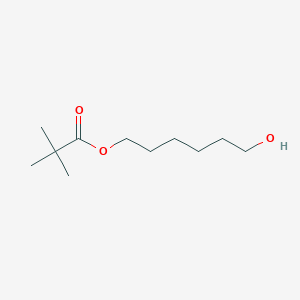
![Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-](/img/structure/B14258617.png)
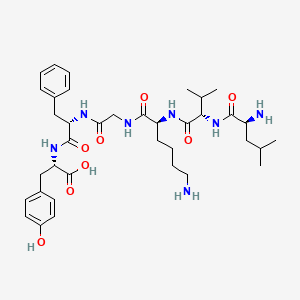
![2-Ethylhexyl [(oxan-2-yl)sulfanyl]acetate](/img/structure/B14258639.png)
![2-Oxazolidinone, 3-[(1S)-2-nitro-1-phenylethyl]-4-phenyl-, (4S)-](/img/structure/B14258647.png)
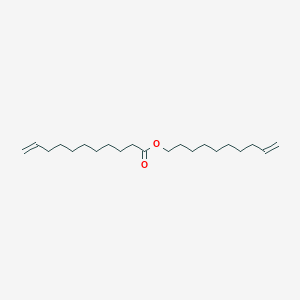
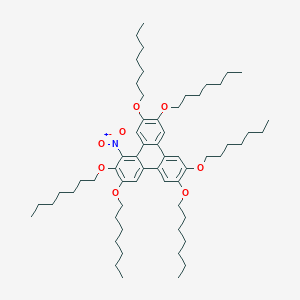
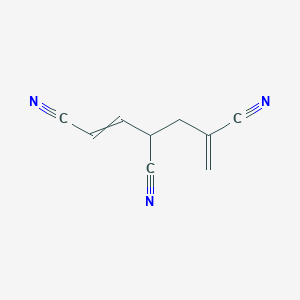
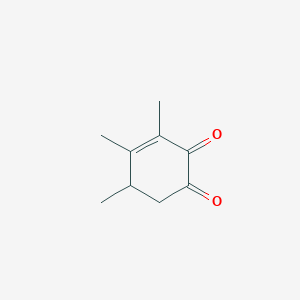
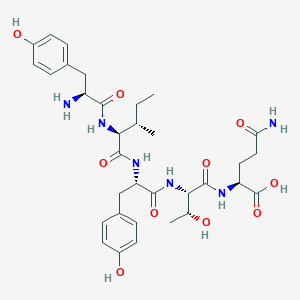
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)
